molecular formula C3H9NO B3053872 Trimethylhydroxylamine CAS No. 5669-39-6

Trimethylhydroxylamine

Cat. No.: B3053872
CAS No.: 5669-39-6
M. Wt: 75.11 g/mol
InChI Key: QVDVENIYNXDSOK-UHFFFAOYSA-N
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Description

Trimethylhydroxylamine (N,N-dimethylhydroxylamine) is a tertiary hydroxylamine derivative with the molecular formula C₃H₉NO. It is characterized by a hydroxylamine group (-NHOH) substituted with three methyl groups. This compound is of interest in organic synthesis, particularly as a reducing agent and stabilizer in radical reactions. Instead, the available data focuses on structurally or functionally related compounds, such as Trimethylamine (TMA), Triethylamine (TEA), and hydroxylamine derivatives. The following sections will compare these analogs based on reactivity, safety, and applications, inferred from the evidence.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylhydroxylamine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with formaldehyde and hydroxylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure optimal yield.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents but with enhanced efficiency and yield optimization techniques. The process may include purification steps such as distillation or crystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: Trimethylhydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions include oximes, amines, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which trimethylhydroxylamine exerts its effects involves its interaction with specific molecular targets. For instance, as an antibacterial agent, it targets the ribonucleotide reductase enzyme , inhibiting its activity and thereby affecting DNA replication in bacterial cells . This inhibition disrupts the bacterial cell cycle, leading to cell death.

Comparison with Similar Compounds

Trimethylamine (TMA)

Structure : (CH₃)₃N
Key Properties :

  • Physical State : Flammable gas (anhydrous) or aqueous solution .
  • Reactivity :
    • Reacts violently with oxidizing agents (e.g., chlorates, peroxides), strong acids (e.g., HCl, H₂SO₄), and metals (e.g., aluminum, copper) .
    • Forms toxic byproducts (e.g., nitrosoamines) when exposed to nitric acid or nitrates .
  • Safety :
    • Requires stringent engineering controls (OSHA 29 CFR 1910.101) .
    • Corrosive to skin and eyes; necessitates emergency showers and eyewash stations .
  • Applications : Precursor for pharmaceuticals, pesticides, and quaternary ammonium compounds.

Triethylamine (TEA)

Structure : (C₂H₅)₃N
Key Properties :

  • Reactivity :
    • Strong base; reacts exothermically with acids, isocyanates, and epoxides .
    • Generates flammable hydrogen gas when exposed to reducing agents (e.g., Li, Na) .
  • Safety: Requires protective gear (non-vented goggles, gloves) and incompatibility-aware storage . Forms corrosive byproducts with moisture, attacking metals like copper and zinc .
  • Applications : Catalyst in polymer production, solvent in organic synthesis.

Hydroxylamine Derivatives

Examples : Hydroxylamine hydrochloride (NH₂OH·HCl), O-(2-Trimethylsilylethyl)hydroxylamine hydrochloride.
Key Properties :

  • Reactivity :
    • Hydroxylamine derivatives are reducing agents but less volatile than TMA/TEA .
    • React with carbonyl compounds to form oximes .
  • Safety :
    • Hydroxylamine hydrochloride is hygroscopic and irritant; requires controlled handling .
    • O-(2-Trimethylsilylethyl)hydroxylamine hydrochloride mandates first-aid measures for inhalation/contact .
  • Applications : Used in oxime synthesis, protein crosslinking, and as stabilizers.

Comparative Data Table

Property Trimethylamine (TMA) Triethylamine (TEA) Hydroxylamine Derivatives
Molecular Formula C₃H₉N C₆H₁₅N Varies (e.g., NH₂OH·HCl)
State Gas (anhydrous) Liquid Solid (often salts)
Reactivity High (oxidizers, acids) High (acids, reducing agents) Moderate (reducing agents)
Safety Hazards Flammable, corrosive Corrosive, flammable Irritant, hygroscopic
Applications Pharmaceuticals, pesticides Polymer catalysts Oxime synthesis, stabilizers

Research Findings and Limitations

  • Trimethylamine N-Oxide (TMAO) : Evidence highlights TMAO’s role in metabolic pathways and clinical associations (e.g., cardiovascular risks) , but its comparison to Trimethylhydroxylamine remains speculative due to structural differences.
  • Safety Protocols : TMA and TEA require rigorous storage and handling, emphasizing incompatibility with metals and oxidizers . These protocols are critical for industrial and laboratory settings.
  • Gaps in Evidence: No direct data on this compound’s synthesis, toxicity, or applications were found in the provided sources. Comparisons were extrapolated from tertiary amines and hydroxylamine analogs.

Biological Activity

Trimethylhydroxylamine (TMHA) is an organic compound with significant biological implications, particularly in the fields of toxicology and pharmacology. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

TMHA is a derivative of trimethylamine, characterized by the addition of a hydroxyl group. Its chemical structure can be represented as follows:

 CH3 3N OH\text{ CH}_3\text{ }_3\text{N OH}

This compound has been studied for its reactivity and interactions with various biological systems.

Biological Mechanisms

  • Oxidative Stress Modulation : TMHA has been shown to influence oxidative stress markers in human cells. Research indicates that it can modulate levels of glutathione and glutathione S-transferase (GST), which are crucial for cellular defense against oxidative damage .
  • Enzymatic Reactions : TMHA participates in enzymatic pathways similar to those involving cytochrome P450 enzymes. It has been observed to undergo oxidation leading to N-hydroxy and N-methoxy products via N-oxide intermediates, suggesting its role in metabolic processes .

Case Study 1: Human Erythrocytes

A study investigated the effects of TMHA on human red blood cells, focusing on glutathione levels and GST activity. Significant alterations were noted, indicating that TMHA can induce oxidative stress in this cell type. The findings suggested that TMHA's interaction with red blood cells could lead to increased susceptibility to oxidative damage .

Case Study 2: Microbial Interactions

Research on microbial reduction of this compound highlighted its degradation by specific bacterial strains. For instance, Clostridium botulinum demonstrated the ability to reduce TMHA effectively, which raises questions about its environmental persistence and biological implications in microbial ecosystems .

Data Tables

Study Biological Activity Findings
Oxidative StressModulation of glutathione levels in erythrocytes
Enzymatic ReactionsFormation of N-oxide intermediates during oxidation
Microbial ReductionEffective degradation by Clostridium botulinum

Research Findings

  • Toxicological Impact : TMHA has been linked to both beneficial and adverse effects depending on concentration and exposure duration. At low concentrations, it may exert protective effects against oxidative stress; however, at higher concentrations, it poses risks for cellular damage .
  • Environmental Concerns : The degradation pathways of TMHA in microbial environments suggest potential ecological impacts, particularly regarding its role as a substrate for certain bacteria. Understanding these interactions is crucial for assessing the environmental fate of TMHA .

Q & A

Q. What are the recommended synthetic pathways for Trimethylhydroxylamine, and how can reaction conditions be optimized for yield and purity?

Basic Research Question
this compound can be synthesized via reductive amination of formaldehyde with ammonia derivatives or nucleophilic substitution of hydroxylamine with methyl halides. Optimization involves adjusting stoichiometric ratios (e.g., formaldehyde:ammonia at 3:1), temperature (40–60°C), and pH control (neutral to slightly alkaline) to minimize byproducts like trimethylamine oxides. Purification via fractional distillation or recrystallization in ethanol improves purity. Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question
Critical precautions include:

  • Ventilation : Use fume hoods to prevent inhalation of volatile vapors.
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact.
  • Storage : Keep in airtight containers at 2–8°C to prevent decomposition.
  • Spill Management : Neutralize spills with dilute acetic acid and absorb with inert materials like vermiculite.
    Refer to SDS guidelines for tertiary amines (e.g., tributylamine) for analogous hazard mitigation strategies .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., boiling point, solubility) of this compound?

Advanced Research Question
Discrepancies often arise from impurities or measurement methodologies. To address this:

Standardize Purity : Use ≥99% pure samples verified by NMR or mass spectrometry.

Cross-Validate Techniques : Compare differential scanning calorimetry (DSC) for melting points with literature values from peer-reviewed databases like NIST.

Control Environmental Factors : Conduct solubility studies at fixed temperatures (e.g., 25°C ± 0.1°C) using calibrated equipment.
Documentation of experimental parameters (e.g., solvent polarity, humidity) is critical for reproducibility .

Q. What computational models are suitable for predicting this compound’s reactivity in novel reaction environments?

Advanced Research Question
Density Functional Theory (DFT) simulations can model electronic structures to predict nucleophilic/electrophilic behavior. Molecular Dynamics (MD) simulations assess solvent interactions (e.g., aqueous vs. aprotic media). Validate predictions with experimental kinetics (e.g., rate constants from UV-Vis spectroscopy) and benchmark against analogous compounds like trimethylamine .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structural and functional groups?

Basic Research Question

  • NMR Spectroscopy : 1^1H NMR (δ 2.3–2.7 ppm for N-CH3_3 groups) and 13^13C NMR (δ 40–45 ppm for N-C bonds).
  • IR Spectroscopy : Stretching vibrations at 3300 cm1^{-1} (N-H) and 1050 cm1^{-1} (C-O).
  • Mass Spectrometry : Molecular ion peak at m/z 91 (M+^+) with fragmentation patterns confirming methyl groups.
    Cross-reference with spectral libraries (e.g., SDBS) for accuracy .

Q. How can experimental designs assess this compound’s stability under varying pH and temperature conditions?

Advanced Research Question

pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC over 24–72 hours.

Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >100°C).

Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions (e.g., 4°C).
Include controls with stabilizers like ascorbic acid to evaluate protective effects .

Q. What strategies mitigate byproduct formation during this compound’s use as a reducing agent?

Advanced Research Question
Byproducts like N-oxides or dimethylamine arise from over-reduction or oxidative side reactions. Mitigation includes:

  • Catalyst Optimization : Use palladium-on-carbon (Pd/C) with controlled hydrogen pressure.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) reduce unintended proton transfer.
  • In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically.
    Compare outcomes with analogous hydroxylamine derivatives to refine protocols .

Q. How does this compound interact with transition metals in catalytic systems?

Advanced Research Question
Coordinate with metals (e.g., Fe, Cu) via lone pairs on nitrogen and oxygen, altering redox potentials. Study via:

  • Cyclic Voltammetry : Identify oxidation/reduction peaks in the presence of metal ions.
  • X-ray Crystallography : Resolve metal-ligand complexes to confirm binding modes.
  • Catalytic Assays : Test activity in model reactions (e.g., Heck coupling) to assess ligand efficacy.
    Reference coordination chemistry principles from tertiary amine-metal interactions .

Properties

IUPAC Name

N-methoxy-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO/c1-4(2)5-3/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDVENIYNXDSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205250
Record name Trimethylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5669-39-6
Record name Trimethylhydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005669396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Trimethylhydroxylamine
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Trimethylhydroxylamine
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